![molecular formula C15H17NO4 B1602265 Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate CAS No. 198417-15-1](/img/structure/B1602265.png)
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C15H17NO4 . It has a molecular weight of 275.3 g/mol.
Synthesis Analysis
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate has been used as a building block for the syntheses of receptor agonists and antagonists . It is synthesized in a sealed microwave vial under nitrogen at room temperature . The reaction mixture is stirred at room temperature for 18 hours, then heated to 140°C for 10 hours in the microwave reactor .Molecular Structure Analysis
The molecular structure of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is complex, with a benzyl group attached to a dioxopiperidine ring, which is further esterified with an ethyl group .Chemical Reactions Analysis
In the presence of acetic acid and ethanol, Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate can undergo various chemical reactions . For example, it can react with 3-Fluorophenyl hydrazine or 4-hydrazinobenzonitrile to form different compounds .Physical And Chemical Properties Analysis
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is a solid compound . The boiling point and other physical properties are not specified in the available literature .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is involved in various chemical syntheses and transformations. Its application in the synthesis of different chemical compounds, including those with potential pharmacological properties, has been documented in several studies:
Synthesis of Piperidine Derivatives : The compound serves as a starting material in the synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, indicating its utility in complex organic synthesis processes (Wang, Liu, Cao, & Wang, 2008).
Formation of Azabicyclo Compounds : It is used in Michael reactions to form 3-azabicyclo[3.3.1]nonane derivatives, showcasing its role in creating structurally diverse molecules (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).
Asymmetric Synthesis : The compound plays a critical role in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an intermediate for synthesizing proteinkinase inhibitors (Hao, Liu, Zhang, & Chen, 2011).
Material Science and Catalysis
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate also finds applications in material science and catalysis:
- Fabrication of Diiron(II) Complexes : The compound is utilized in the synthesis of diiron(II) complexes. These complexes are analogous to the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH), highlighting its significance in bioinorganic chemistry (Carson & Lippard, 2006).
Pharmaceutical and Biological Research
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is also involved in pharmaceutical and biological research:
Pharmacological Evaluation : It has been used in the synthesis of dopamine agonist compounds. For instance, derivatives synthesized through the alkylation of pyrrolidine enamine have been evaluated for their dopamine agonist activity (Brubaker & Colley, 1986).
Potential Nootropic Agents : The compound has been transformed into various carboxamides and tested for nootropic activity, indicating its relevance in the development of cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)13-12(17)8-9-16(14(13)18)10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZGSSYNVLIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578501 | |
Record name | Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate | |
CAS RN |
198417-15-1 | |
Record name | Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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